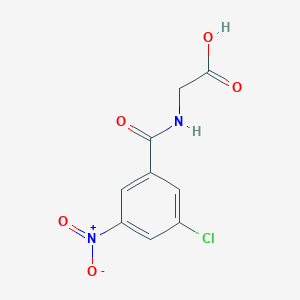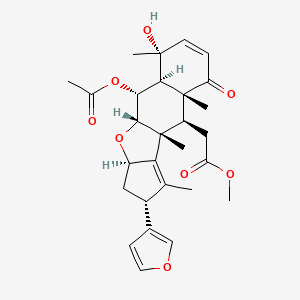
6-Acetylnimbandiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylnimbandiol typically involves the acetylation of nimbandiol, a naturally occurring limonoid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 6-OH position .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of nimbandiol from neem seeds followed by its chemical modification. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain a crude extract, which is then purified using chromatographic techniques. The purified nimbandiol is then subjected to acetylation to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetylnimbandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Acetylnimbandiol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying limonoid chemistry and for developing synthetic methodologies.
Biology: Its role as a tyrosinase inhibitor makes it valuable in studies related to melanin production and pigmentation disorders.
Industry: It can be used in the development of skin-whitening agents and other cosmetic products.
Wirkmechanismus
The mechanism of action of 6-Acetylnimbandiol involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, this compound effectively reduces melanin production. Additionally, it inhibits the expression of MITF (Microphthalmia-associated transcription factor), which is a key regulator of melanogenesis . This dual action makes it a potent antimelanogenic agent.
Vergleich Mit ähnlichen Verbindungen
Nimbandiol: The parent compound from which 6-Acetylnimbandiol is derived.
Azadirachtin: Another limonoid found in neem with insecticidal properties.
Gedunin: A limonoid with anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific acetylation at the 6-OH position, which enhances its tyrosinase inhibitory activity compared to its parent compound, nimbandiol. This selective acetylation also contributes to its non-cytotoxic nature, making it suitable for use in various biomedical applications .
Eigenschaften
CAS-Nummer |
1281766-66-2 |
|---|---|
Molekularformel |
C28H34O8 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-4-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
PWFKLZWNGVGKBA-WETHXUPTSA-N |
Isomerische SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)O)C)CC(=O)OC)C |
Kanonische SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


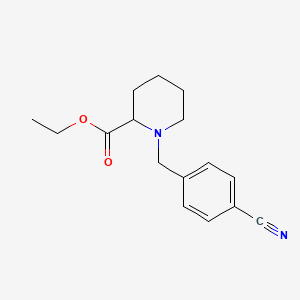
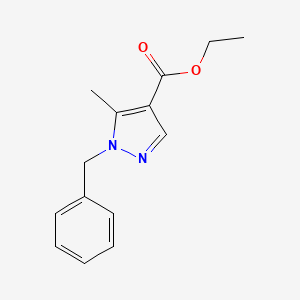
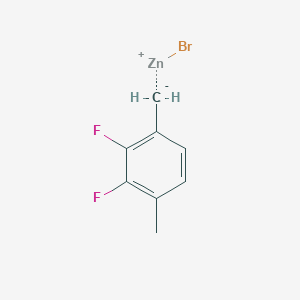
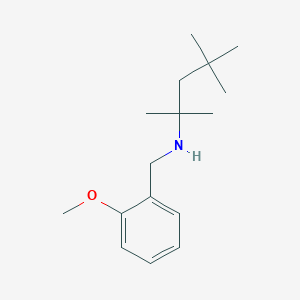
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
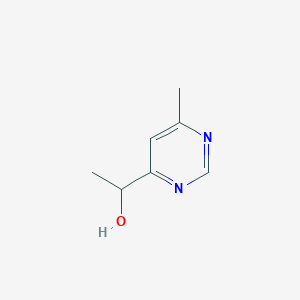
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
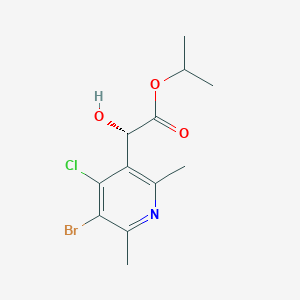
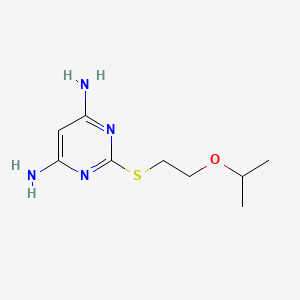
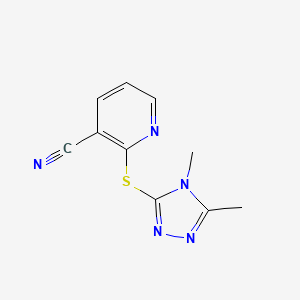
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
